6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Routes for Heterocyclic Compounds : Research has demonstrated various synthetic methodologies for creating pyrrolo[3,4-d]pyrimidine derivatives and similar heterocyclic compounds. For instance, novel synthesis routes have been developed for pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, highlighting the versatility of pyrrolidine-2,4-diones in synthesizing complex heterocyclic structures (Soliman & Kappe, 1982). Additionally, the conversion of related compounds into antithrombotic agents has been documented, showcasing the potential for medical applications (Furrer, Wágner, & Fehlhaber, 1994).
Electrochemical Studies : Electrochemical oxidation studies, such as those on oxipurinol (a related compound), provide insight into the electrochemical behavior and potential applications of pyrrolo[3,4-d]pyrimidine derivatives in analytical chemistry and sensor development (Dryhurst, 1976).
Photoluminescent Materials : Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have been synthesized, indicating the role of pyrrolopyrimidine derivatives in developing photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
6-(3-hydroxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-2-5-11(8-10)14-13-12(17-16(22)18-14)9-19(15(13)21)6-3-7-20/h2,4-5,8,14,20H,3,6-7,9H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNPGRIOAFXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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